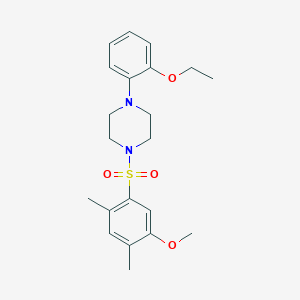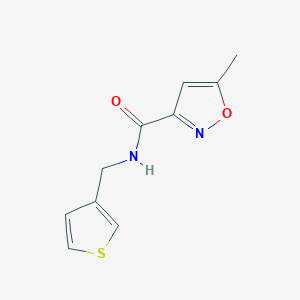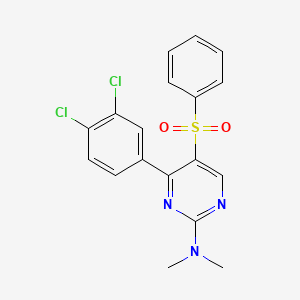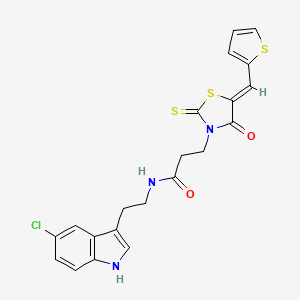
1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution Reactions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(2-Ethoxyphenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine: Contains an additional methoxy group, potentially altering its properties.
Uniqueness
1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is unique due to the specific arrangement of its functional groups, which can influence its chemical behavior and interactions with biological targets.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-27-19-9-7-6-8-18(19)22-10-12-23(13-11-22)28(24,25)21-15-20(26-4)16(2)14-17(21)3/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCKRBMUNICZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2749580.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749581.png)

![6-Tert-butyl-2-{1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2749587.png)
![(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride](/img/structure/B2749588.png)



![N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2749595.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2749596.png)
![2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2749600.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2749601.png)
![N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide](/img/structure/B2749602.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
